molecular formula C20H27N3O3 B11490821 Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate

Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B11490821
M. Wt: 357.4 g/mol
InChI Key: LDRXQWINAAUQDW-UHFFFAOYSA-N
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Description

Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes.

    Final Coupling: The final step involves coupling the piperidine-phenyl intermediate with the oxazole derivative under specific conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: It is explored for its potential use in creating novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[({1-[4-(morpholin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate
  • Ethyl 5-[({1-[4-(pyrrolidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate

Uniqueness

Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its potential for neurological applications, while the oxazole ring contributes to its stability and reactivity.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 5-[[1-(4-piperidin-1-ylphenyl)ethylamino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-3-25-20(24)19-13-18(26-22-19)14-21-15(2)16-7-9-17(10-8-16)23-11-5-4-6-12-23/h7-10,13,15,21H,3-6,11-12,14H2,1-2H3

InChI Key

LDRXQWINAAUQDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNC(C)C2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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